1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol is an organic compound that features a benzodioxin ring fused with a propanol group
Preparation Methods
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with propanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding ketone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Scientific Research Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation[4][4].
Comparison with Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol can be compared with similar compounds such as:
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: This compound has a similar benzodioxin ring but lacks the propanol group, making it less reactive in certain chemical reactions.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol: This compound has an ethanol group instead of a propanol group, which affects its physical and chemical properties.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7-8,12H,4-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINVWXDHWSVZNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCCO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.